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Compound of Interest

Compound Name: SSR180711

Cat. No.: B1242869

An In-depth Review of a Selective a7 Nicotinic Acetylcholine Receptor Partial Agonist

SSR180711, a 4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate hydrochloride, has
emerged as a significant subject of preclinical research due to its selective partial agonism at
the a7 nicotinic acetylcholine receptor (nAChR).[1][2][3] This receptor is implicated in the
pathophysiology of cognitive deficits associated with neuropsychiatric disorders such as
schizophrenia and Alzheimer's disease.[1][4] This technical guide provides a comprehensive
overview of the pharmacological profile, preclinical efficacy, and underlying mechanisms of
action of SSR180711, offering valuable insights for researchers and professionals in the field of
drug development.

Core Mechanism of Action

SSR180711 exhibits a high and selective affinity for both human and rat a7 nAChRs.[1][5] As a
partial agonist, it modulates receptor activity, which is believed to underlie its therapeutic
effects. The activation of a7 nAChRs by SSR180711 leads to the modulation of various
downstream signaling pathways and neurotransmitter systems crucial for cognitive function.[1]

[6]

Quantitative Pharmacological Profile
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The following tables summarize the key quantitative data characterizing the binding affinity,
functional activity, and in vivo target engagement of SSR180711.

Table 1: Binding Affinity of SSR180711

Species Receptor Parameter Value (nM)
Human o7 nAChR Ki 14 + 1[3]
Rat a7 nAChR Ki 22 + 4[3]

Table 2: Functional Activity of SSR180711 at Human a7 nAChR

Expression System Parameter Value
Xenopus oocytes Intrinsic Activity 51%(3]
EC50 4.4 uM[3]
GHA4C1 cells Intrinsic Activity 369%[3]
EC50 0.9 uM[3]

Table 3: In Vivo Target Engagement and Efficacy of SSR180711
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Species

Model

Parameter Route Value

Mouse

Ex vivo [3H]o-
bungarotoxin
binding

ID50 p.o. 8 mg/kg|[3]

Rat

Object
Recognition Task

MED i.p. 0.3 mg/kg[2]

Mouse

Object

Recognition Task

MED i.p. 0.3 mg/kg[2]

Rat

MK-801-induced

memory deficit

MED i.p. 0.3 mg/kg[2]

Rat

Neonatal PCP-
induced attention
deficit

MED i.p. 0.3 mg/kg[2]

Rat

PCP-induced
memory deficit
(Morris water

maze)

MED i.p. 1-3 mg/kg[2]

Rat

Forced-

swimming test

MED i.p. 1 mg/kg[2]

Rat

Maternal
separation-
induced
ultrasonic

vocalization

MED i.p. 3 mg/kg[2]

Mouse

Chronic mild

stress

10 mg/kg o.d. for
3 weeks[2]

Mouse

PCP-induced
cognitive deficits
(Novel Object

Recognition)

3.0 mg/kg/day for
2 weeks[7]
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Signaling Pathways and Neurochemical Effects

SSR180711-mediated activation of a7 nAChRs instigates a cascade of intracellular events and
modulates the release of key neurotransmitters implicated in cognitive processes.

Downstream Effects

SSR180711 Action o7 nAChR Modulation N ERK1/2 Phosphorylation e CREB Phosphorylation
A
SSR180711 el L@ O7 AChR

Enhanced Synaptic Plasticity (LTP) sl Cognitive Enhancement

Click to download full resolution via product page
Caption: SSR180711 signaling cascade.

Activation of a7 nAChRs by SSR180711 is known to increase the phosphorylation of ERK1/2
and CREB, signaling pathways critically involved in synaptic plasticity and memory formation.
[1][6] Furthermore, SSR180711 has been demonstrated to increase the extracellular levels of
acetylcholine in the hippocampus and prefrontal cortex, and dopamine in the prefrontal cortex.
[2][3] Local infusions into the prefrontal cortex also evoke a rapid and transient increase in
glutamate release.[8]

Preclinical Efficacy in Models of Cognitive
Impairment
SSR180711 has demonstrated significant efficacy in various animal models of cognitive deficits

relevant to schizophrenia and Alzheimer's disease.

o Episodic and Working Memory: SSR180711 enhances episodic memory in the object
recognition task in both rats and mice.[2] It also reverses memory deficits induced by the
NMDA receptor antagonists MK-801 and phencyclidine (PCP).[2] The pro-cognitive effects
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on episodic memory were absent in mice lacking the a7 nAChR, confirming its mechanism of
action.[2]

o Attention: The compound reverses selective attention deficits in rats treated neonatally with
PCP, a neurodevelopmental model of schizophrenia.[2]

o Antidepressant-like and Antipsychotic-like Properties: Beyond its pro-cognitive effects,
SSR180711 has shown antidepressant-like properties in the forced-swimming test and
chronic mild stress models.[2] It also exhibits potential antipsychotic activity by potentiating
latent inhibition in control rats and reversing amphetamine-induced disruption of latent
inhibition, effects predictive of efficacy against positive symptoms of schizophrenia.[1][9]

» Neuroprotection and Synaptic Plasticity: SSR180711 increases long-term potentiation (LTP)
in the CAL field of hippocampal slices, an effect that is abolished in a7 nAChR knockout
mice.[3] This suggests a direct role in enhancing synaptic plasticity, a cellular correlate of
learning and memory.

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are outlined below.

In Vitro Binding and Functional Assays

Functional Activity

—> Determine EC50 and Intrinsic Activity
Binding Affinity
-G

[3H]a-bungarotoxin Binding Assay

(Human/Rat a7 nAChR)

Click to download full resolution via product page

Caption: In vitro experimental workflow.
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e Receptor Binding Assays:

o Objective: To determine the binding affinity (Ki) of SSR180711 for human and rat a7
NAChRs.

o Method: Competitive binding assays are performed using cell membranes expressing the
recombinant human or rat a7 nAChR.[1][5] The radioligand [3H]a-bungarotoxin, a
selective antagonist of the a7 nAChR, is used.[1] Varying concentrations of SSR180711
are incubated with the membranes and the radioligand. The amount of bound radioactivity
is measured, and the Ki value is calculated from the IC50 value using the Cheng-Prusoff
equation.

e Functional Assays (Two-Electrode Voltage Clamp):

o Objective: To determine the functional activity (EC50 and intrinsic activity) of SSR180711
at the human a7 nAChR.

o Method: Xenopus oocytes are injected with cRNA encoding the human a7 nAChR.[3] After
a period of expression, the oocytes are voltage-clamped, and acetylcholine-evoked
currents are measured in the presence of varying concentrations of SSR180711.[3] The
EC50 is the concentration of SSR180711 that produces 50% of the maximal response.
The intrinsic activity is the maximal response produced by SSR180711 expressed as a
percentage of the maximal response produced by the full agonist, acetylcholine.[3]

In Vivo Behavioral Models
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Cognitive Deficit Models

PCP-Induced Cognitive Deficit MK-801-Induced Memory Deficit Neonatal PCP Treatment
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> <
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Click to download full resolution via product page
Caption: In vivo experimental workflow.
¢ PCP-Induced Cognitive Deficit Model:

o Objective: To assess the ability of SSR180711 to reverse cognitive deficits relevant to
schizophrenia.

o Method: Mice or rats are repeatedly administered phencyclidine (PCP) to induce cognitive
impairments.[7] Following the PCP treatment regimen, animals are treated with
SSR180711 or vehicle. Cognitive function is then assessed using tasks such as the novel
object recognition test.[7] The effects of SSR180711 are often challenged with a selective
a7 nAChR antagonist like methyllycaconitine (MLA) to confirm the mechanism of action.[7]

o Object Recognition Task:

o Objective: To evaluate episodic memory.

o Method: The task consists of two trials. In the first trial (familiarization), the animal is
placed in an arena with two identical objects and allowed to explore. After a retention
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interval, the second trial (test) is conducted where one of the familiar objects is replaced
with a novel object. The time spent exploring the novel object versus the familiar object is
measured. A preference for the novel object indicates intact memory. SSR180711 is
administered before the familiarization or test trial to assess its effects on memory
consolidation or retrieval.[2]

Therapeutic Implications and Future Directions

The extensive preclinical data strongly suggest that SSR180711 holds significant therapeutic
potential for treating cognitive impairment in schizophrenia and potentially other neurological
disorders like Alzheimer's disease. Its ability to enhance memory and attention, coupled with its
antidepressant and potential antipsychotic properties, makes it a compelling candidate for
further development.[2]

However, it is noteworthy that in a mouse model overexpressing human amyloid-beta peptides,
the efficacy of SSR180711 in activating limbic neurons was diminished.[4][10] This suggests
that the therapeutic efficacy of a7 nAChR agonists in Alzheimer's disease might be influenced
by the amyloid plague burden.[4][10]

Future research should focus on clinical trials to establish the safety, tolerability, and efficacy of
SSR180711 in human populations. Further elucidation of the downstream signaling pathways
and the development of biomarkers to predict treatment response will be crucial for the
successful clinical translation of this promising therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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